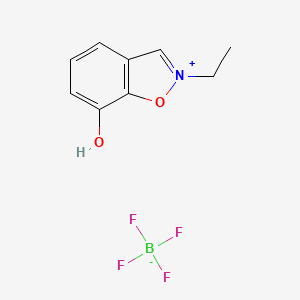

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate

Descripción general

Descripción

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate, also known as 2-Ethyl-7-hydroxy-1,2-benzisoxazolium tetrafluoroborate, is a chemical compound with the linear formula C9H10BF4NO2 . It has a molecular weight of 250.99 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The compound has been used in peptide synthesis . Optimal conditions have been described for the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate and peptide acids . Amines are found to react with esters as their 2-oxyanion conjugate bases .Chemical Reactions Analysis

In the context of peptide synthesis, 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate reacts with peptide acids to form 3-acyloxy-2-hydroxy-N-ethylbenzamides . Amines are found to react with these esters as their 2-oxyanion conjugate bases .Aplicaciones Científicas De Investigación

Peptide Synthesis : This compound has been utilized in peptide synthesis, particularly in the activation chemistry of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate and coupling chemistry of 3-acyloxy-2-hydroxy-N-ethylbenzamides. This application includes the synthesis of simple amino acid derivatives and the exploration of mechanisms of coupling and racemization in these systems (Kemp et al., 1974).

As a Peptide Coupling Reagent : It has been used to investigate the general features and limitations of 2-ethylbenzisoxazolium fluoroborate as a peptide coupling reagent. The study also explored the potential improvements through benzo substitution (Kemp et al., 1974).

Transformation of Alcohols to Alkyl Chlorides : The compound has been used in a method for the transformation of alcohols to alkyl chlorides, with a focus on stereospecific reactions (Mukaiyama et al., 1977).

Synthesis of Acidic Ionic Liquids : 2-Ethyl-7-hydroxybenzisoxazolium fluoroborate has been involved in the synthesis and characterization of acidic ionic liquids, particularly 1-ethyl-2-alkyl-benzimidazolium tetra-fluoroborate, which show good catalytic activity for specific reactions (Wang et al., 2013).

Utility in Synthesizing Peptides : The compound's utility in synthesizing a variety of simple peptide derivatives has been studied, with a focus on its scope and limitations (Kemp et al., 1974).

Reactions with Cyclic β-Diketones : It has been used in reactions with cyclic β-diketones, leading to the formation of amides via benzoketoketenimine intermediates (Subrahmanyam & Jogibhukta, 1971).

Propiedades

IUPAC Name |

2-ethyl-1,2-benzoxazol-2-ium-7-ol;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.BF4/c1-2-10-6-7-4-3-5-8(11)9(7)12-10;2-1(3,4)5/h3-6H,2H2,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTQYZNTVCRACX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-7-hydroxybenzisoxazolium fluoroborate | |

CAS RN |

16859-20-4 | |

| Record name | 1,2-Benzisoxazolium, 2-ethyl-7-hydroxy-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16859-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methylsilanediol bis[phosphoric acid (2-ethylhexyl)] ester](/img/structure/B578896.png)

![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate](/img/structure/B578907.png)